Benzoin

Description

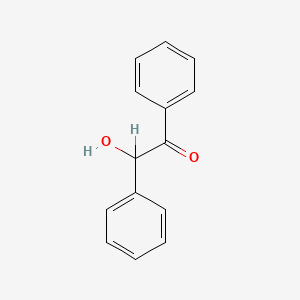

This compound is a ketone that consists of acetophenone bearing hydroxy and phenyl substituents at the alpha-position. The parent of the class of benzoins. It has a role as an EC 3.1.1.1 (carboxylesterase) inhibitor. It is a member of benzoins and a secondary alpha-hydroxy ketone.

This compound is a white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide, and is used in organic syntheses. This should not be confused with this compound gum from STYRAX (see [DB11222]). This compound is an FDA-approved colour additive used for marking fruits and vegetables.

This compound has been reported in Dianthus caryophyllus with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

(±)-Benzoin is a flavouring ingredient.this compound is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. It appears as off-white crystals, with a light camphor-like odor. This compound is synthesized from benzaldehyde in the this compound condensation. It is chiral and it exists as a pair of enantiomers: (R)-benzoin and (S)-benzoin. (Wikipedia) this compound belongs to the family of Benzoins. These are organic compounds containing a 1,2-hydroxy ketone attached to two phenyl groups.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide and used in organic syntheses. This should not be confused with this compound gum from STYRAX.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2, Array | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020144 | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

PALE YELLOW CRYSTALS, WHITE CRYSTALS | |

CAS No. |

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Benzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin tincture | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gum benzoin, Siam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7J6A1NE81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Genesis of the Benzoin Condensation: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoin (B196080) condensation, a cornerstone of organic synthesis, represents one of the earliest examples of a carbon-carbon bond-forming reaction facilitated by a catalyst. First observed in 1832 by Justus von Liebig and Friedrich Wöhler, this reaction has undergone significant evolution in both mechanistic understanding and catalytic systems. This in-depth guide provides a comprehensive historical and technical overview of the this compound condensation, detailing its discovery, the elucidation of its mechanism, and the development of more efficient and safer catalytic protocols. By presenting key experimental procedures and quantitative data from seminal publications alongside modern advancements, this document serves as a valuable resource for researchers in organic synthesis and drug development, offering insights into the foundations and contemporary applications of this classic transformation.

Discovery and Early History

The story of the this compound condensation begins in 1832 with the collaborative work of Justus von Liebig and Friedrich Wöhler on the chemistry of bitter almond oil, which is primarily composed of benzaldehyde (B42025).[1] In their publication, "Untersuchungen über das Radikal der Benzoesäure" (Investigations on the Radical of Benzoic Acid), they reported the formation of a new crystalline substance when crude bitter almond oil, containing traces of hydrocyanic acid (hydrogen cyanide), was treated with an aqueous solution of potassium hydroxide (B78521).[2][3][4] This new compound, which they named "this compound," was isomeric with benzaldehyde but had double the molecular weight.

While Liebig and Wöhler observed the transformation, the catalytic role of cyanide was later clarified by the Russian chemist Nikolay Zinin in the late 1830s.[1] Zinin's work demonstrated that the addition of a cyanide salt was essential for the reaction to proceed efficiently, establishing the first truly catalytic version of the this compound condensation.

Elucidation of the Reaction Mechanism

For several decades, the mechanism of the this compound condensation remained a puzzle. It was not until 1903 that Arthur Lapworth proposed a scientifically sound mechanism that is still accepted today.[1] Lapworth's proposal, detailed in his publications in the Journal of the Chemical Society, Transactions, was a significant intellectual leap in the understanding of reaction mechanisms in organic chemistry.

Lapworth's proposed mechanism involves the following key steps:

-

Nucleophilic attack of the cyanide ion on the carbonyl carbon of one molecule of benzaldehyde to form a cyanohydrin intermediate.

-

Proton transfer from the carbon of the former carbonyl group to the oxygen, forming a carbanion. The cyanide group is crucial here as it stabilizes the negative charge through its electron-withdrawing nature.

-

Nucleophilic attack of the carbanion on the carbonyl carbon of a second molecule of benzaldehyde.

-

Proton transfer and elimination of the cyanide ion to regenerate the catalyst and yield this compound.

This mechanism elegantly explained the catalytic role of cyanide and the umpolung (polarity reversal) of the carbonyl carbon, a concept that has become fundamental in modern organic synthesis.

Experimental Protocols

The Original Observation by Liebig and Wöhler (1832)

Unfortunately, the original 1832 publication by Liebig and Wöhler provides a descriptive account of the formation of this compound rather than a detailed experimental protocol with precise quantities and yields. Their work was primarily focused on the concept of the "benzoyl radical" and the transformations of bitter almond oil. They noted the formation of crystalline this compound upon treatment of the oil with potash.

Early Cyanide-Catalyzed Protocol (Conceptual Reconstruction)

Based on the work of Zinin and the common laboratory practices of the 19th century, a likely early protocol for the cyanide-catalyzed this compound condensation would have involved the following steps:

-

Purified benzaldehyde was dissolved in an alcoholic solution (likely ethanol).

-

An aqueous solution of potassium cyanide was added to the benzaldehyde solution.

-

The mixture was likely heated or allowed to stand for an extended period.

-

Upon cooling or concentration of the solvent, this compound would crystallize out of the solution.

-

The crystalline product would then be isolated by filtration and likely washed with water and/or cold alcohol.

Quantitative data from these very early experiments is scarce in readily available literature.

A Modern, Optimized Cyanide-Catalyzed Protocol

A well-established and high-yielding procedure for the cyanide-catalyzed this compound condensation is provided by Organic Syntheses. This protocol offers a significant improvement in efficiency and reliability compared to the early methods.

Reaction: 2 C₆H₅CHO → C₆H₅CH(OH)C(O)C₆H₅

Materials:

-

Benzaldehyde (freshly distilled): 50.0 g (0.47 mol)

-

Sodium Cyanide (96-98%): 5.0 g

-

Ethanol (B145695) (95%): 125 mL

-

Water: 100 mL

Procedure:

-

In a 500-mL round-bottom flask equipped with a reflux condenser, combine 125 mL of 95% ethanol, 100 mL of water, 50.0 g of benzaldehyde, and 5.0 g of sodium cyanide.

-

Heat the mixture to boiling and maintain a gentle reflux for 30 minutes.

-

During this time, crystals of this compound will begin to separate.

-

After the reflux period, cool the reaction mixture in an ice bath to complete the crystallization.

-

Collect the crude this compound by vacuum filtration and wash the crystals with cold water.

-

The crude product can be recrystallized from ethanol to yield pure this compound.

Yield: 45-46 g (90-92% of the theoretical yield) of crude this compound.

Thiamine-Catalyzed this compound Condensation: A Greener Alternative

In the mid-20th century, it was discovered that thiamine (B1217682) (Vitamin B1) could also catalyze the this compound condensation. The active catalyst is the thiazolium ylide formed by deprotonation of the thiamine. This method provides a safer alternative to the use of highly toxic cyanide salts.

Reaction: 2 C₆H₅CHO → C₆H₅CH(OH)C(O)C₆H₅

Materials:

-

Thiamine hydrochloride: 2.5 g

-

Water: 7.5 mL

-

Ethanol (95%): 25 mL

-

Sodium hydroxide solution (10% aqueous): 7.5 mL

-

Benzaldehyde (freshly distilled): 25 mL

Procedure:

-

In a 125-mL Erlenmeyer flask, dissolve 2.5 g of thiamine hydrochloride in 7.5 mL of water.

-

Add 25 mL of 95% ethanol to the thiamine solution.

-

Cool the mixture in an ice bath and slowly add 7.5 mL of a 10% aqueous sodium hydroxide solution.

-

To the resulting yellow solution, add 25 mL of pure benzaldehyde.

-

Stopper the flask and allow the mixture to stand in a dark place at room temperature for at least 24 hours (or up to a week).

-

Cool the mixture in an ice bath to induce crystallization. If crystals are slow to form, scratching the inside of the flask with a glass rod may be necessary.

-

Collect the this compound crystals by vacuum filtration and wash them with a cold 1:1 ethanol-water mixture.

-

The product can be recrystallized from ethanol or methanol.

Yield: Approximately 45% of the theoretical yield.

Data Presentation

The following tables summarize the quantitative data for various this compound condensation reactions.

Table 1: Comparison of Catalytic Systems for the Condensation of Benzaldehyde

| Catalyst | Reaction Conditions | Solvent | Crude Yield (%) | Reference |

| Potassium Cyanide | Reflux, 30 min | Ethanol/Water | 90-92 | Organic Syntheses |

| Thiamine HCl / NaOH | Room Temp, 24+ hours | Ethanol/Water | ~45 | University Lab Manual |

Table 2: Yields of Cyanide-Catalyzed this compound Condensation with Substituted Benzaldehydes (Historical Data)

| Aldehyde | Yield (%) | Notes |

| o-Nitrobenzaldehyde | Forms this compound | m- and p-isomers do not react. |

| o-Methoxybenzaldehyde | 55 | |

| m-Methoxybenzaldehyde | 20 | |

| p-Methoxybenzaldehyde | 60 | Forms p-anisoin. |

| 4-Chlorobenzaldehyde with 4-dimethylaminobenzaldehyde | 36-81 | Unsymmetrical this compound formation. |

| Furfuraldehyde | 38-66 |

Mandatory Visualizations

Logical Workflow of the this compound Condensation Discovery and Elucidation

Signaling Pathway of the Cyanide-Catalyzed this compound Condensation (Lapworth Mechanism)

Experimental Workflow for Thiamine-Catalyzed this compound Synthesis

Conclusion

The this compound condensation holds a significant place in the history of organic chemistry, not only for its synthetic utility but also for its role in advancing our understanding of chemical reactions. From the serendipitous discovery by Liebig and Wöhler to the elegant mechanistic elucidation by Lapworth and the development of safer, "greener" catalysts, the journey of the this compound condensation mirrors the progress of organic chemistry itself. For today's researchers, this reaction remains a powerful tool for the construction of α-hydroxy ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. A thorough understanding of its historical development and the nuances of its various protocols can inspire further innovation in catalysis and synthetic methodology.

References

Spectroscopic Profile of Benzoin: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic data for benzoin (B196080), a key organic compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, complete with experimental methodologies and a workflow visualization.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.91 | Duplet | 2H | Aromatic Protons (ortho to C=O) | CDCl₃ |

| 7.52 | Triplet | 1H | Aromatic Proton (para to C=O) | CDCl₃ |

| 7.39 | Triplet | 2H | Aromatic Protons (meta to C=O) | CDCl₃ |

| 7.23 - 7.36 | Multiplet | 5H | Aromatic Protons of Phenyl Group on CH(OH) | CDCl₃ |

| 5.95 | Singlet/Duplet | 1H | CH(OH) | CDCl₃ |

| 4.55 | Singlet/Duplet | 1H | OH | CDCl₃ |

| 8.02 | Singlet | - | Aromatic Proton | DMSO-d₆ |

| 7.24 - 7.56 | Multiplet | - | Aromatic Protons | DMSO-d₆ |

| 6.09 - 6.12 | Duplet | - | CH(OH) and OH | DMSO-d₆ |

Note: The multiplicity and integration of the OH and CH(OH) protons can vary depending on the solvent and concentration due to hydrogen bonding and exchange. In some cases, they appear as two distinct duplets.[1][2][3]

¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 199.0 | C=O | CDCl₃ |

| 139.1 | Quaternary Aromatic Carbon | CDCl₃ |

| 134.0 | Aromatic CH | CDCl₃ |

| 133.6 | Quaternary Aromatic Carbon | CDCl₃ |

| 129.2 | Aromatic CH | CDCl₃ |

| 128.7 | Aromatic CH | CDCl₃ |

| 128.6 | Aromatic CH | CDCl₃ |

| 127.8 | Aromatic CH | CDCl₃ |

| 76.3 | CH(OH) | CDCl₃ |

[3]

Infrared (IR) Spectroscopy

Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 - 3390 | Strong, Broad | O-H Stretch (intramolecular hydrogen bond) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1700 - 1750 | Strong, Sharp | C=O Stretch (carbonyl) |

| 1500 - 1600 | Medium | C=C Stretch (aromatic ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Maxima (λmax) of this compound

| λmax (nm) | Solvent |

| 247 | Ethanol |

| 250 | Acetonitrile |

| 250 | Dichloromethane |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation : The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[10]

-

-

Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is commonly obtained using the KBr disc method.

-

Sample Preparation (KBr Disc) :

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Transfer the powder to a pellet press and apply high pressure (several tons) to form a transparent or translucent disc.[11]

-

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr disc in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

-

Instrumentation : A double-beam UV-Vis spectrophotometer is used.

-

Acquisition :

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the this compound solution.

-

Scan the sample over a wavelength range that includes the expected absorption maxima (e.g., 200-400 nm).

-

-

Processing : The instrument records the absorbance as a function of wavelength, and the wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

References

- 1. This compound(579-44-2) 1H NMR spectrum [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. rsc.org [rsc.org]

- 4. brainly.com [brainly.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. edu.rsc.org [edu.rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Benzoin solubility in common organic solvents

An In-depth Technical Guide to the Solubility of Benzoin (B196080) in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require precise solubility data and detailed experimental methodologies. This document presents quantitative solubility data in a structured format, outlines a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound is influenced by the nature of the solvent and the temperature. Generally, this compound, a moderately polar molecule, exhibits good solubility in polar aprotic and protic solvents, as well as aromatic hydrocarbons. Its solubility tends to increase with temperature. The following tables summarize the quantitative solubility of this compound in various organic solvents, with data compiled from multiple scientific sources.

Table 1: Solubility of this compound in Various Organic Solvents (Mole Fraction, x)

| Solvent | Temperature (°C) | Solubility (x) |

| Alcohols | ||

| Methanol | 20 | 0.0454 |

| 30 | 0.0658 | |

| 40 | 0.0932 | |

| 50 | 0.1293 | |

| Ethanol | 20 | 0.0333 |

| 30 | 0.0487 | |

| 40 | 0.0692 | |

| 50 | 0.0971 | |

| 1-Propanol | 20 | 0.0275 |

| 30 | 0.0409 | |

| 40 | 0.0589 | |

| 50 | 0.0833 | |

| Isopropyl Alcohol | 20 | 0.0211 |

| 30 | 0.0315 | |

| 40 | 0.0461 | |

| 50 | 0.0663 | |

| 1-Butanol | 20 | 0.0243 |

| 30 | 0.0365 | |

| 40 | 0.0531 | |

| 50 | 0.0754 | |

| Isobutyl Alcohol | 20 | 0.0216 |

| 30 | 0.0326 | |

| 40 | 0.0478 | |

| 50 | 0.0683 | |

| Ketones | ||

| Acetone | 20 | 0.1633 |

| 30 | 0.2051 | |

| 40 | 0.2526 | |

| 50 | 0.3061 | |

| Esters | ||

| Ethyl Acetate | 20 | 0.1751 |

| 30 | 0.2205 | |

| 40 | 0.2718 | |

| 50 | 0.3292 | |

| Butyl Acetate | 20 | 0.1332 |

| 30 | 0.1713 | |

| 40 | 0.2158 | |

| 50 | 0.2669 | |

| Aromatic Hydrocarbons | ||

| Toluene | 20 | 0.0667 |

| 30 | 0.0911 | |

| 40 | 0.1215 | |

| 50 | 0.1588 | |

| Nitriles | ||

| Acetonitrile | 20 | 0.0667 |

| 30 | 0.0881 | |

| 40 | 0.1147 | |

| 50 | 0.1473 | |

| Alkanes | ||

| Cyclohexane | 20 | 0.0031 |

| 30 | 0.0048 | |

| 40 | 0.0071 | |

| 50 | 0.0104 |

Note: Data in this table is primarily derived from studies by Zhu, Y., et al. (2018) and Wang, X., et al. (2017). The mole fraction (x) represents the moles of this compound divided by the total moles in the solution.

Table 2: Solubility of this compound in Ethanol ( g/100 mL) [1]

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 0.86 |

| 70 | 9.0 |

| 78 | 12.8 |

Experimental Protocol for Solubility Determination

The following protocol outlines the widely used "isothermal saturation" or "static equilibrium" method for determining the solubility of a solid organic compound like this compound in an organic solvent.[2][3][4] This method can be coupled with either gravimetric or spectroscopic analysis to quantify the solute concentration in a saturated solution.

2.1. Materials and Equipment

-

Solute: High-purity this compound.

-

Solvents: Analytical grade organic solvents.

-

Apparatus:

-

Thermostatic water bath or heating mantle with a temperature controller.

-

Jacketed glass vessel or sealed flasks.

-

Magnetic stirrer and stir bars.

-

Calibrated thermometer.

-

Syringes with filters (e.g., 0.45 µm PTFE).

-

Analytical balance.

-

For Gravimetric Analysis: Evaporating dishes, oven.

-

For Spectroscopic Analysis: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks.

-

2.2. Procedure

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the chosen organic solvent in a jacketed glass vessel or a sealed flask. The vessel is then placed in a thermostatic bath set to the desired temperature.

-

Equilibration: The mixture is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. This is typically carried out for several hours to ensure the solution is saturated. Preliminary studies can determine the minimum time required to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, stirring is stopped, and the suspension is allowed to stand for a period to allow the undissolved solid to settle.

-

Sample Withdrawal: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent any solid particles from being transferred.

-

Quantification: The concentration of this compound in the withdrawn sample is determined using one of the following methods:

-

a) Gravimetric Method: i. A known mass or volume of the filtered saturated solution is transferred to a pre-weighed evaporating dish. ii. The solvent is evaporated at a controlled temperature (and under reduced pressure if necessary) until the this compound is left as a solid residue. iii. The dish with the residue is dried in an oven at a temperature below the melting point of this compound until a constant weight is achieved.[5][6] iv. The mass of the dissolved this compound is determined by subtracting the initial weight of the dish from the final weight. The solubility can then be calculated.

-

b) UV-Vis Spectroscopic Method: i. A calibration curve is first prepared by measuring the absorbance of a series of this compound solutions of known concentrations at its wavelength of maximum absorbance (λmax).[7] ii. The withdrawn saturated sample is accurately diluted with the same solvent to bring its absorbance within the linear range of the calibration curve. iii. The absorbance of the diluted sample is measured using the UV-Vis spectrophotometer. iv. The concentration of this compound in the diluted sample is determined from the calibration curve, and the original concentration in the saturated solution is calculated by accounting for the dilution factor.[2][4][7]

-

2.3. Data Analysis

The solubility is typically expressed as a mole fraction (x), mass fraction (w), or in grams of solute per 100 g or 100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of this compound solubility using the static equilibrium method.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Benzoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and chemical properties of benzoin (B196080). It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document includes detailed spectroscopic data, experimental protocols for its synthesis, and an exploration of its biological significance. Quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz.

Molecular Structure and Chemical Formula

This compound is an organic compound with the systematic IUPAC name 2-hydroxy-1,2-diphenylethanone.[1][2][3] It is an α-hydroxy ketone, featuring a hydroxyl group and a ketone functional group on adjacent carbon atoms.[1] The molecule consists of an ethylene (B1197577) bridge flanked by two phenyl groups.[4][5]

The chemical formula for this compound is C₁₄H₁₂O₂ .[1][2][4] Its molecular weight is approximately 212.25 g/mol .[2][4] this compound is a chiral molecule and exists as a pair of enantiomers: (R)-benzoin and (S)-benzoin.[4]

Molecular Structure of this compound:

Caption: Molecular structure of this compound (C₁₄H₁₂O₂).

Physicochemical Properties

This compound appears as an off-white to pale yellow crystalline solid with a faint, camphor-like odor.[1][4][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.25 g/mol | [4] |

| Appearance | Off-white to pale yellow crystalline solid | [1][4] |

| Odor | Faint, camphor-like | [4][5] |

| Melting Point | 134–138 °C | [4][6] |

| Boiling Point | 344 °C (decomposes) | [1][4] |

| Density | 1.31 g/cm³ | [4][5] |

| Solubility in Water | 0.03 g/100 mL at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), acetone, and chloroform | [1][6] |

Spectroscopic Data for Structural Elucidation

The molecular structure of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 8.024 | d | 2H | Aromatic protons ortho to C=O | [7] |

| 7.560 | t | 1H | Aromatic proton para to C=O | [7] |

| 7.46 - 7.45 | m | 2H | Aromatic protons meta to C=O | [7] |

| 7.319 | m | 3H | Aromatic protons | [7] |

| 7.242 | m | 2H | Aromatic protons | [7] |

| 6.12 | d | 1H | -CH(OH)- | [7] |

| 6.090 | d | 1H | -OH | [7] |

¹³C NMR (Predicted, H₂O):

| Chemical Shift (ppm) | Assignment | Reference |

| ~200 | C=O | [8] |

| ~140-128 | Aromatic carbons | [8] |

| ~76 | -CH(OH)- | [8] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description | Reference |

| 3200–3600 (broad) | O-H stretch (hydrogen-bonded) | [9] |

| ~3060 | Aromatic C-H stretch | |

| ~1700 (strong) | C=O stretch | [9] |

| ~1600, ~1490 | Aromatic C=C stretch | |

| ~1200 | C-O stretch |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment | Reference |

| 212 | 7.08 | [M]⁺ | [10] |

| 107 | 67.43 | [C₆H₅CHOH]⁺ | [10] |

| 105 | 99.99 | [C₆H₅CO]⁺ (base peak) | [10] |

| 77 | - | [C₆H₅]⁺ |

Experimental Protocols: Synthesis of this compound

This compound is most commonly synthesized via the this compound condensation of benzaldehyde (B42025).[1][4] This reaction can be catalyzed by either cyanide ions or, in a greener alternative, thiamine (B1217682) (Vitamin B₁).[3]

Thiamine-Catalyzed this compound Condensation

This method avoids the use of highly toxic cyanide.

Materials:

-

Thiamine hydrochloride (0.80 g)

-

Water (2.5 mL)

-

95% Ethanol (7.5 mL)

-

5M Sodium hydroxide (B78521) solution (1.5 mL), pre-cooled

-

Benzaldehyde (5.0 mL), freshly distilled

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve the thiamine hydrochloride in water.

-

Add the 95% ethanol to the thiamine solution and cool the flask in an ice bath for several minutes.

-

While keeping the flask in the ice bath, slowly add the cooled 5M sodium hydroxide solution dropwise over 3-5 minutes with constant swirling.

-

Remove the flask from the ice bath and add the benzaldehyde all at once, swirling to ensure thorough mixing.

-

Seal the flask and allow it to stand at room temperature for at least 24 hours.

-

If crystals have not formed, induce crystallization by scratching the inside of the flask with a glass rod.

-

Collect the crude this compound crystals by vacuum filtration.

-

Wash the crystals with a cold 2:1 mixture of water and 95% ethanol.

-

Recrystallize the crude product from hot 95% ethanol (approximately 8 mL per gram of crude product).

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold water/ethanol mixture, and air dry.[3]

Workflow for Thiamine-Catalyzed this compound Condensation:

Caption: Workflow for the synthesis of this compound.

Cyanide-Catalyzed this compound Condensation

Caution: This procedure involves the use of sodium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

95% Ethanol (625 mL)

-

Water (500 mL)

-

Benzaldehyde (500 g), pure

-

Sodium cyanide (50 g)

Procedure:

-

In a 3 L round-bottomed flask fitted with a reflux condenser, combine the ethanol, water, benzaldehyde, and sodium cyanide.

-

Heat the mixture to boiling and maintain a gentle reflux for 30 minutes. Crystals of this compound should begin to separate from the hot solution after about 20 minutes.

-

After the reflux period, cool the reaction mixture.

-

Collect the crude product by vacuum filtration and wash with a small amount of water.

-

To purify, recrystallize the crude this compound from 95% ethanol.[9]

Biological Activities and Relevance in Drug Development

While this compound itself has applications as a topical antiseptic and in perfumes, its derivatives are of significant interest in medicinal chemistry.[4][11] this compound and its related compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[11][12]

One study has shown that a this compound derivative, this compound thiosemicarbazone, can inhibit the growth of Ehrlich ascites carcinoma cells and induce apoptosis.[13] The study suggests that this apoptosis is triggered through an intrinsic, mitochondria-mediated pathway that is dependent on reactive oxygen species (ROS) and regulated by the BCL-2 family of proteins.[13]

Proposed Apoptotic Pathway of a this compound Derivative:

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. sciencemadness.org [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound condensation [cs.gordon.edu]

- 5. (Solved) - Interpret the 1H and 13C NMR spectras of this compound below. Label the... (1 Answer) | Transtutors [transtutors.com]

- 6. homework.study.com [homework.study.com]

- 7. This compound(579-44-2) 1H NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. brainly.com [brainly.com]

- 10. massbank.eu [massbank.eu]

- 11. ijrpr.com [ijrpr.com]

- 12. This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of Benzoin from Benzaldehyde: A Technical Guide

The benzoin (B196080) condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry that dimerizes two aromatic aldehydes to form an α-hydroxy ketone, known as an acyloin.[1][2] First reported in 1832 by Liebig and Wöhler, this reaction is a classic example of "umpolung," or the reversal of polarity of the carbonyl carbon atom.[1][3] While initially catalyzed by toxic cyanide ions, greener alternatives utilizing thiamine (B1217682) (Vitamin B1) and highly efficient N-heterocyclic carbenes (NHCs) have been developed, expanding the reaction's utility and safety profile.[4][5] This guide provides an in-depth overview of the primary catalytic systems, detailed experimental protocols, and comparative data for researchers in synthetic chemistry and drug development.

Core Reaction Mechanisms

The this compound condensation proceeds through the nucleophilic attack of a catalyst on the carbonyl carbon of benzaldehyde (B42025). This initial step is followed by a proton transfer and rearrangement to form a key intermediate (such as a Breslow intermediate) where the original carbonyl carbon becomes nucleophilic.[6] This nucleophile then attacks a second molecule of benzaldehyde, ultimately leading to the this compound product and regeneration of the catalyst.[3][7]

The original method, developed in the 1830s, uses the cyanide ion (CN⁻) as the catalyst.[3] The cyanide ion is an effective catalyst due to its nucleophilicity, ability to stabilize the key anionic intermediate, and its capacity to act as a good leaving group.[8]

The mechanism involves the following key steps:

-

Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of benzaldehyde to form a cyanohydrin intermediate.[1][7]

-

Proton Transfer & Umpolung: A proton is abstracted from the cyanohydrin, forming a carbanion that is stabilized by the adjacent cyano group. This carbanion represents the reversal of polarity (umpolung) of the carbonyl carbon.[1]

-

Second Nucleophilic Attack: The carbanion attacks the carbonyl carbon of a second benzaldehyde molecule.[7]

-

Catalyst Regeneration: A final proton transfer and elimination of the cyanide ion yields this compound and regenerates the catalyst.[3][9]

Caption: Cyanide-catalyzed reaction pathway for this compound synthesis.

As a safer alternative to cyanide, thiamine hydrochloride (Vitamin B1) is widely used.[4] In the presence of a base, the thiazolium ring of thiamine is deprotonated to form a nucleophilic carbene, specifically an ylide, which is the active catalytic species.[8] This process is analogous to thiamine's biochemical role as a coenzyme.[3][10]

The mechanism proceeds as follows:

-

Catalyst Activation: A base deprotonates the acidic proton on the thiazolium ring of thiamine to form the nucleophilic ylide (carbene).

-

Formation of Breslow Intermediate: The ylide attacks a molecule of benzaldehyde. A subsequent proton transfer leads to the formation of a key "Breslow intermediate," which acts as a nucleophile.[6]

-

Second Nucleophilic Attack: The Breslow intermediate attacks a second molecule of benzaldehyde.

-

Product Formation: The resulting adduct undergoes rearrangement to eliminate the thiamine ylide, which re-enters the catalytic cycle, yielding the this compound product.[8]

Caption: Thiamine-catalyzed reaction pathway via a Breslow intermediate.

N-Heterocyclic Carbenes (NHCs), typically generated in situ from stable imidazolium (B1220033) or triazolium salts and a base, are highly efficient organocatalysts for the this compound condensation.[5][11] The mechanism is analogous to that of thiamine, as both rely on the formation of a Breslow intermediate.[6] NHCs offer advantages such as high yields under mild conditions and the potential for asymmetric synthesis using chiral catalysts.[3][11]

Caption: General mechanism for the NHC-catalyzed this compound condensation.

Experimental Protocols

Detailed methodologies for the three primary catalytic systems are provided below. It is crucial to use freshly distilled or pure benzaldehyde, as benzoic acid impurities from oxidation can impede the reaction.[12][13]

This protocol is adapted from Organic Syntheses.[13]

-

Reaction Setup: In a 3-L round-bottomed flask equipped with a reflux condenser, combine 625 mL of 95% ethanol (B145695), 500 mL of water, 500 g (476 mL) of pure benzaldehyde, and 50 g of sodium cyanide (96-98%).

-

Heating: Heat the mixture to a boil and maintain reflux for 30 minutes. Crystals of this compound may begin to separate from the hot solution after approximately 20 minutes.

-

Isolation: After the reflux period, cool the reaction mixture in an ice bath to facilitate crystallization.

-

Filtration: Collect the crude product by suction filtration and wash the crystals with a small amount of cold water.

-

Purification: The crude this compound (yield: 450–460 g, 90–92%) can be recrystallized from boiling 95% ethanol (approx. 700 mL for 90 g of crude product) to yield pure, white crystals.[13]

This protocol is a representative procedure compiled from multiple sources.[10][12]

-

Catalyst Preparation: In a 50-mL Erlenmeyer flask, dissolve 1.75 g of thiamine hydrochloride in 5.0 mL of water. Add 20 mL of 95% ethanol and cool the solution in an ice bath.

-

Base Addition: Slowly add 3.3 mL of 3 M NaOH dropwise to the cooled thiamine solution over 5-10 minutes, swirling gently to ensure the temperature does not exceed 20°C. The solution should turn yellow, indicating the formation of the active catalyst.[10]

-

Substrate Addition: To the yellow solution, add 10.0 mL of pure benzaldehyde and mix thoroughly.

-

Reaction: Heat the mixture in a water bath at 60-65°C for 90 minutes.[10] Alternatively, the flask can be sealed and left at room temperature for 24 hours or more.[12]

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. If crystals do not form, scratch the inside of the flask with a glass stirring rod.[8]

-

Filtration: Collect the product by suction filtration and wash the crystals twice with cold water.[14]

-

Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

This modern protocol is adapted from a procedure using microwave-assisted organic synthesis (MAOS) for rapid and efficient reaction.[15]

-

Reaction Setup: In a 10 mL microwave vial, combine benzaldehyde (0.52 g), N,N′-(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) as the catalyst, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base.

-

Microwave Irradiation: Cap the vial and place it in a laboratory microwave reactor. Irradiate the mixture for 5 minutes at 70 W.

-

Isolation: After irradiation, cool the vial in an ice-water bath. Add 3 mL of ice-cold deionized water to the resulting slurry and allow it to sit in the ice bath for 10 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by gravity or suction filtration and wash it three times with 1 mL portions of ice-cold deionized water.

-

Drying and Purification: Air dry the crude product for a week or dry in an oven at 110°C for 10 minutes. Further purity can be achieved by recrystallization from 95% ethanol, yielding up to 88% of pure this compound.[15]

General Experimental Workflow

The synthesis of this compound, regardless of the catalyst, follows a consistent workflow from setup to analysis.

Caption: A typical workflow for the synthesis and purification of this compound.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency, time, and yield.

Table 1: Cyanide-Catalyzed this compound Condensation

| Catalyst | Solvent System | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NaCN | 95% Ethanol / Water | Reflux | 30 min | 90-92% (crude) | [13] |

| KCN | Ethanol / Water | Not specified | Not specified | Not specified |[4] |

Table 2: Thiamine-Catalyzed this compound Condensation

| Base | Solvent System | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NaOH | 95% Ethanol / Water | Room Temp. | 24+ hours | Good | [12] |

| NaOH | 95% Ethanol / Water | 60-65°C | 1.5 hours | Not specified | [10] |

| NaOH | 95% Ethanol / Water | 65°C | 1 hour | < 51% |

| NaOH | Ethanol / Water | ~80°C | 1 hour | Not specified |[14] |

Table 3: N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation

| Catalyst Precursor | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| IMes·HCl | DBU | None (Neat) | Microwave (70W) | 5 min | up to 88% | [15] |

| Benzimidazolium Salt | KOtBu | THF | Room Temp. | 2 hours | 95% | [11] |

| N,N-dimethylbenzimidazolium iodide | NaOH | [bmim][PF6] (Ionic Liquid) | 80°C | 5 hours | 92% | [16][17] |

| N,N-dimethylbenzimidazolium iodide | NaOH | None (Solvent-free) | 80°C | 1 hour | 97% |[16] |

Conclusion

The synthesis of this compound from benzaldehyde is a versatile and historically significant reaction that provides access to valuable α-hydroxy ketone motifs. While the traditional cyanide-catalyzed method is highly effective, concerns over toxicity have driven the adoption of greener and more advanced catalytic systems. Thiamine catalysis offers a safer, biomimetic alternative suitable for many laboratory settings. For researchers seeking maximum efficiency, mild conditions, and high yields, N-heterocyclic carbenes, particularly when combined with modern techniques like microwave-assisted synthesis, represent the state-of-the-art methodology. The choice of protocol will ultimately depend on the specific requirements of the synthesis, including scale, safety considerations, and desired reaction time.

References

- 1. This compound Condensation [organic-chemistry.org]

- 2. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound condensation - Wikipedia [en.wikipedia.org]

- 4. beyondbenign.org [beyondbenign.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.latech.edu [chem.latech.edu]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 11. eurjchem.com [eurjchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. This compound condensation [cs.gordon.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scienceasia.org [scienceasia.org]

- 17. scienceasia.org [scienceasia.org]

The Role of Benzoin as a Versatile Precursor in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzoin (B196080) (C₁₄H₁₂O₂), an α-hydroxy ketone, stands as a cornerstone in the edifice of organic synthesis. First reported in 1832 by Justus von Liebig and Friedrich Woehler, its synthesis via the cyanide-catalyzed dimerization of benzaldehyde, known as the this compound condensation, is a classic carbon-carbon bond-forming reaction.[1] Beyond its historical significance, this compound's bifunctional nature—possessing both a secondary alcohol and a ketone—makes it an exceptionally versatile precursor for a wide array of valuable organic molecules, ranging from industrial photoinitiators to critical pharmaceutical agents.[1][2][3] This guide provides an in-depth exploration of this compound's synthetic utility, focusing on its key transformations, experimental protocols, and applications in drug development.

Core Synthetic Transformations of this compound

The reactivity of this compound is centered around its two functional groups: the hydroxyl group, which can be oxidized, and the carbonyl group, which can be reduced or serve as an electrophilic site. This duality allows for divergent synthetic pathways, making this compound a pivotal intermediate.